Author: BenchChem Technical Support Team. Date: December 2025
An in-depth exploration of the biological activities, mechanisms of action, and experimental evaluation of diphenoquinone compounds and their analogues.
Introduction
Diphenoquinones, a class of organic compounds characterized by a quinonoid structure extended across two phenyl rings, have emerged as a compelling area of research in medicinal chemistry and drug development. Closely related to the more extensively studied benzoquinones and naphthoquinones, diphenoquinones exhibit a diverse range of biological activities, including potent anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of diphenoquinone and its related compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Biological Activities and Mechanisms of Action
The biological effects of diphenoquinones and their analogues are largely attributed to their redox-active quinone moiety. This functional group can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) and the modulation of various cellular signaling pathways. The primary biological activities are detailed below.
Anticancer Activity
Diphenoquinone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms underlying their anticancer activity include:
-
Induction of Oxidative Stress: The redox cycling of the quinone structure can lead to the production of ROS, such as superoxide anions and hydrogen peroxide.[1] Elevated ROS levels can induce cellular damage, leading to apoptosis (programmed cell death).[2]
-
Apoptosis Induction: Many diphenoquinone-related compounds trigger apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[3] This involves the activation of caspases, a family of proteases that execute the apoptotic process.[2][3]
-
Modulation of Signaling Pathways: These compounds can interfere with key signaling pathways that are often dysregulated in cancer, including the MAPK, STAT3, NF-κB, and PI3K/Akt pathways, which are crucial for cancer cell survival, proliferation, and metastasis.
Antioxidant Activity
Paradoxically, while capable of inducing oxidative stress in cancer cells, many quinone-containing compounds also exhibit potent antioxidant activity. This dual role is dependent on the specific molecular structure and the cellular environment. The antioxidant capacity is often evaluated by their ability to scavenge free radicals. The structure-activity relationship studies reveal that the number and position of hydroxyl groups on the aromatic rings are crucial for the antioxidant potential.[4][5][6]
Antimicrobial Activity
A broad spectrum of antibacterial and antifungal activities has been reported for diphenoquinone analogues. Their antimicrobial action is believed to involve multiple mechanisms, including:
-
Metabolic Disruption: Interference with essential metabolic pathways in microorganisms.[7]
-
DNA Interaction: Binding to microbial DNA and inhibiting its replication and transcription.[7]
-
Membrane Destabilization: Causing osmotic imbalance and disruption of the microbial cell membrane.[7]
Anti-inflammatory Activity
Diphenoquinone-related compounds have been shown to possess significant anti-inflammatory properties. The primary mechanism is the inhibition of pro-inflammatory mediators. This includes the suppression of nitric oxide (NO) production by inhibiting inducible nitric oxide synthase (iNOS) and the reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9][10][11][12][13] This anti-inflammatory action is often mediated by the inhibition of the NF-κB and MAPK signaling pathways.[13][14]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for the biological activities of various diphenoquinone-related compounds from the literature.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Alkannin | MDA-MB-468 | 0.63 | [15] |
| Alkannin | MDA-MB-231 | 0.64 | [15] |
| Alkannin | MCF-7 | 0.42 | [15] |
| Alkannin | SK-BR-3 | 0.26 | [15] |
| Juglone | MDA-MB-468 | 5.63 | [15] |
| Juglone | MDA-MB-231 | 15.75 | [15] |
| Juglone | MCF-7 | 13.88 | [15] |
| Juglone | SK-BR-3 | 13.89 | [15] |
| Hydroquinone | SK-BR-3 | 17.5 | [15] |
| Aloe-emodin | MDA-MB-468 | 19.2 | [15] |
| Aloe-emodin | SK-BR-3 | 26.5 | [15] |
| Doxorubicin (Control) | MDA-MB-468 | 0.01 | [15] |
| Doxorubicin (Control) | MDA-MB-231 | 0.11 | [15] |
| Doxorubicin (Control) | MCF-7 | 0.1 | [15] |
| Doxorubicin (Control) | SK-BR-3 | 0.08 | [15] |
| Naphthoquinone-Quinolone Hybrid 11a | MCF-7 | Comparable to Doxorubicin | [16][17] |
| Naphthoquinone-Quinolone Hybrid 11b | MCF-7 | Comparable to Doxorubicin | [16][17] |
| 5,8-dihydroxy-1,4-naphthoquinone derivatives | P388 cells | 0.18-1.81 µg/mL | [18] |
| 5,8-dimethoxy-1,4-naphthoquinone derivatives | P388 cells | 0.26-40.41 µg/mL | [18] |
Table 2: Antioxidant Activity (DPPH Radical Scavenging IC50 Values)
| Compound/Derivative | IC50 | Reference |
| 3,5-dihydroxy benzoic acid | Strong Activity | [4] |
| Gentisic acid | Strong Activity | [4] |
| 3,4-dihydroxybenzoic acid | Strong Activity | [4] |
| Gallic acid | Strong Activity | [4] |
| Syringic acid | Moderate Activity | [4] |
| Vanillic acid | Moderate Activity | [4] |
| Chalcone JVF3 | 61.4 µM | [19] |
| Ascorbic Acid (Standard) | 54.08 µM | [19] |
Note: A lower IC50 value indicates greater antioxidant activity.
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC values)
| Compound/Derivative | Microorganism | MIC | Reference |
| Naphthoquinone-Quinolone Hybrids (4a, 4b, 4c) | Various Bacteria | 8 to 128 µg/mL | [20] |
| Shikonin | Methicillin-resistant S. aureus (MRSA) | 7.8 to 31.2 μg/mL | [21] |
| Plumbagin | S. aureus | 0.5 µg/mL | [21] |
| Plumbagin | E. coli | 8 µg/mL | [21] |
| Plumbagin | K. pneumoniae | 2 µg/mL | [21] |
| Plumbagin | P. aeruginosa | 8 µg/mL | [21] |
| Naphthoquinone derivative 6c | MRSA | 1.25–2.5 μg/mL | [22] |
| Juglone | S. aureus | ≤ 0.125 µmol/L | [23][24] |
| 5,8-dimethoxy-1,4-naphthoquinone | S. aureus | ≤ 0.125 µmol/L | [23][24] |
| 7-methyl-5-acetoxy-1,4-naphthoquinone | S. aureus | ≤ 0.125 µmol/L | [23][24] |
Table 4: Anti-inflammatory Activity (Nitric Oxide Production Inhibition IC50 Values)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Dimethylaminophenyl analogue 1s | RAW 264.7 | 7.1 | [14] |
| Chrysamide B | RAW 264.7 | 0.010 | [14] |
| Compound 7 | RAW 264.7 | 12.0 ± 0.8 | [25] |
| Compound 9 | RAW 264.7 | 7.6 ± 0.3 | [25] |
| 2',3',5,7-tetrahydroxyflavone | RAW 264.7 | 19.7 | [26] |
| Luteolin | RAW 264.7 | 17.1 | [26] |
| FR038251 | Mouse iNOS | 1.7 | [27] |
| FR191863 | Mouse iNOS | 1.9 | [27] |
| Aminoguanidine (Control) | Mouse iNOS | 2.1 | [27] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the diphenoquinone compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of antioxidant compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.
Procedure:
-
Solution Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: In a 96-well plate or test tubes, mix the test compound dilutions with the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula:
% Scavenging = [(A_control - A_sample) / A_control] * 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[7]
Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a suitable growth medium. The lowest concentration that inhibits growth is the MIC.
Procedure (Broth Microdilution Method):
-
Compound Dilution: Prepare a two-fold serial dilution of the diphenoquinone compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the diphenoquinone compound for a short period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO production inhibition.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the diphenoquinone compound for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by diphenoquinone compounds.
MAPK/ERK Signaling Pathway
// Nodes
GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"];
RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"];
GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"];
SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"];
Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"];
CellResponse [label="Cellular Responses\n(Proliferation, Survival,\nDifferentiation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Diphenoquinone [label="Diphenoquinone\nCompound", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
GF -> RTK [style=solid];
RTK -> GRB2 [style=solid];
GRB2 -> SOS [style=solid];
SOS -> Ras [style=solid];
Ras -> Raf [style=solid];
Raf -> MEK [style=solid];
MEK -> ERK [style=solid];
ERK -> TranscriptionFactors [style=solid];
TranscriptionFactors -> CellResponse [style=solid];
Diphenoquinone -> Raf [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee];
Diphenoquinone -> MEK [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee];
}
Caption: The MAPK/ERK signaling cascade and potential points of inhibition by diphenoquinone compounds.
PI3K/Akt/mTOR Signaling Pathway
// Nodes
GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"];
Receptor [label="Receptor Tyrosine\nKinase", fillcolor="#FBBC05", fontcolor="#202124"];
PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"];
PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"];
PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"];
PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"];
Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"];
mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Diphenoquinone [label="Diphenoquinone\nCompound", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
GrowthFactor -> Receptor [style=solid];
Receptor -> PI3K [style=solid];
PI3K -> PIP3 [style=solid, label=" PIP2 ->"];
PIP3 -> PDK1 [style=solid];
PDK1 -> Akt [style=solid];
Akt -> mTORC1 [style=solid];
mTORC1 -> CellGrowth [style=solid];
Akt -> Apoptosis [style=solid, arrowhead=tee, label="Inhibition"];
Diphenoquinone -> PI3K [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee];
Diphenoquinone -> Akt [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee];
}
Caption: The PI3K/Akt/mTOR survival pathway and its inhibition by diphenoquinone compounds.
NF-κB Signaling Pathway
// Nodes
Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, LPS)", fillcolor="#FBBC05", fontcolor="#202124"];
Receptor [label="Receptor", fillcolor="#FBBC05", fontcolor="#202124"];
IKK [label="IKK Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"];
IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"];
NFkB [label="NF-κB\n(p50/p65)", fillcolor="#F1F3F4", fontcolor="#202124"];
NFkB_active [label="Active NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"];
GeneExpression [label="Pro-inflammatory\nGene Expression", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Diphenoquinone [label="Diphenoquinone\nCompound", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Stimuli -> Receptor [style=solid];
Receptor -> IKK [style=solid];
IKK -> IkB [style=solid, label="Phosphorylation"];
IkB -> NFkB [style=invis]; // for positioning
{rank=same; IkB; NFkB;}
IkB -> NFkB_active [style=solid, label="Degradation & Release"];
NFkB_active -> Nucleus [style=solid, label="Translocation"];
Nucleus -> GeneExpression [style=invis]; // for positioning
Diphenoquinone -> IKK [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee];
Diphenoquinone -> NFkB_active [label="Inhibition of\nTranslocation", color="#EA4335", style=dashed, arrowhead=tee];
}
Caption: The NF-κB signaling pathway, a key regulator of inflammation, and its inhibition.
STAT3 Signaling Pathway
// Nodes
Cytokine [label="Cytokine\n(e.g., IL-6)", fillcolor="#FBBC05", fontcolor="#202124"];
Receptor [label="Cytokine Receptor", fillcolor="#FBBC05", fontcolor="#202124"];
JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"];
pSTAT3 [label="p-STAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Dimer [label="STAT3 Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"];
GeneExpression [label="Target Gene Expression\n(Survival, Proliferation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Diphenoquinone [label="Diphenoquinone\nCompound", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Cytokine -> Receptor [style=solid];
Receptor -> JAK [style=solid, label="Activation"];
JAK -> STAT3 [style=solid, label="Phosphorylation"];
STAT3 -> pSTAT3 [style=invis];
pSTAT3 -> Dimer [style=solid, label="Dimerization"];
Dimer -> Nucleus [style=solid, label="Translocation"];
Nucleus -> GeneExpression [style=invis];
Diphenoquinone -> JAK [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee];
Diphenoquinone -> STAT3 [label="Inhibition of\nPhosphorylation", color="#EA4335", style=dashed, arrowhead=tee];
}
Caption: The JAK/STAT3 signaling pathway and its potential inhibition points.
Conclusion and Future Directions
Diphenoquinone compounds and their analogues represent a promising class of molecules with a wide array of biological activities. Their potent anticancer, antioxidant, antimicrobial, and anti-inflammatory effects, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further drug development. The quantitative data presented in this guide highlight the significant potency of some of these derivatives.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for different biological activities will enable the design of more potent and selective compounds.
-
In Vivo Studies: The majority of the current data is from in vitro studies. In vivo animal studies are crucial to evaluate the efficacy, pharmacokinetics, and toxicity of these compounds.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular targets and the intricate interplay between different signaling pathways will provide a more complete understanding of their mechanisms of action.
-
Development of Drug Delivery Systems: Given that some quinone-based compounds have poor water solubility, the development of novel drug delivery systems could enhance their bioavailability and therapeutic efficacy.
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